molecular formula C19H20N4O4S B11011015 methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11011015
M. Wt: 400.5 g/mol
InChI Key: YRKSDBOMQCMHKI-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound’s unique structure makes it a valuable subject of study in pharmaceutical and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The process can be modified using various catalysts and conditions, such as formic acid, different amines, or microwave-induced synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as microwave-induced synthesis and DES, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the quinazolinone core .

Scientific Research Applications

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone moiety is known to inhibit various enzymes, potentially disrupting critical biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new therapeutic agents .

Biological Activity

Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including thiazole and quinazoline moieties, contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C19H20N4O4S
  • Molecular Weight : 400.5 g/mol

The structure includes:

  • A thiazole ring , known for its pharmacological relevance.
  • A quinazoline derivative , enhancing chemical reactivity.
  • An amino linkage and a methyl ester group , which may influence its biological interactions.

Antimicrobial Properties

Compounds containing thiazole and quinazoline structures have been extensively studied for their antimicrobial activities. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of electron-withdrawing groups enhances their lipophilicity, facilitating cellular uptake and target interaction .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies on similar compounds have demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a critical enzyme in DNA synthesis .

The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

  • Enzyme Inhibition : Targeting enzymes like TS can disrupt cancer cell growth.
  • Membrane Interaction : The structural characteristics allow for effective interaction with cellular membranes, enhancing bioavailability and efficacy .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Activity : A study found that thiazole derivatives showed significant inhibition against Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal properties .
  • Anticancer Studies : Research on quinazoline-based compounds demonstrated their potential as inhibitors of cancer cell lines, showcasing promising results in vitro and in vivo models .

Synthesis and Research Findings

The synthesis of this compound typically involves several steps:

  • Formation of the thiazole ring.
  • Introduction of the quinazoline moiety via condensation reactions.
  • Final modifications to achieve the desired methyl ester configuration.

The choice of reagents and conditions is crucial for optimizing yield and purity .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-11(2)16-15(18(26)27-3)22-19(28-16)21-14(24)8-9-23-10-20-13-7-5-4-6-12(13)17(23)25/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,24)

InChI Key

YRKSDBOMQCMHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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